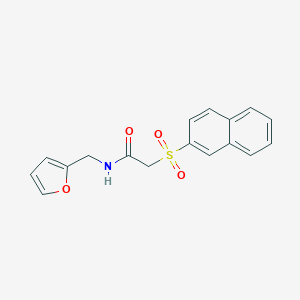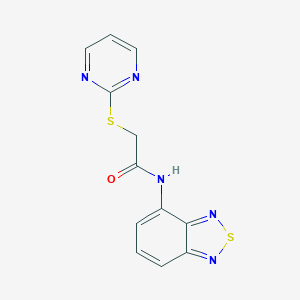![molecular formula C19H13ClN4O2S2 B269970 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and tumor growth. It also exhibits antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its poor stability and low bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. These include studying its potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. It can also be modified to improve its stability and bioavailability. Furthermore, its mechanism of action can be further elucidated to better understand its potential therapeutic effects.
Conclusion
In conclusion, 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has potential applications in various fields due to its anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting COX-2 activity. Although it has advantages in lab experiments, it also has limitations, such as poor stability and low bioavailability. Further research is needed to fully understand its potential therapeutic effects and to improve its properties.
Synthesemethoden
The synthesis method of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol with 4-phenyl-2-thiazolamine in the presence of acetic anhydride. This reaction is followed by the addition of acetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.
Eigenschaften
Produktname |
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C19H13ClN4O2S2 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H13ClN4O2S2/c20-14-8-4-7-13(9-14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,25) |
InChI-Schlüssel |
OLCMDUVQPZFSFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)

![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)